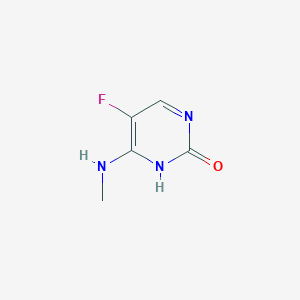

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one

Descripción

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one (CAS No. 1597-37-1) is a fluorinated pyrimidinone derivative characterized by a pyrimidine ring substituted with a fluorine atom at position 5, a methylamino group at position 6, and a ketone group at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The fluorine and methylamino substituents confer unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug development.

Propiedades

IUPAC Name |

5-fluoro-6-(methylamino)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-7-4-3(6)2-8-5(10)9-4/h2H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCIGERYCJXKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326331 | |

| Record name | 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-37-1 | |

| Record name | 5-Fluoro-6-(methylamino)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 527092 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC527092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a fluorine atom and a methylamino group. This specific arrangement contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The compound has demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

| Bacillus subtilis | 2.0 |

The MIC values indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria, which are often more susceptible to such compounds due to their cell wall structure.

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial protein synthesis and inhibition of key enzymes necessary for bacterial survival. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to reduced bacterial growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.

Case Study: Anticancer Effects on HeLa Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells, a cervical cancer cell line. The results demonstrated:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via caspase activation

- Observation : Significant reduction in cell viability after 24 hours of exposure

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural modifications. The presence of electron-withdrawing groups such as fluorine enhances the compound's activity by increasing its lipophilicity and ability to penetrate cellular membranes.

Table 2: SAR Insights for Pyrimidine Derivatives

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases antibacterial potency |

| Methylamino | Enhances cytotoxicity in cancer cells |

| Hydroxyl group | Improves solubility and bioavailability |

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one is its role as a kinase inhibitor . Research indicates that it can inhibit various kinases involved in cancer progression, particularly:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Inhibition of this receptor affects angiogenesis, which is crucial for tumor growth and metastasis.

- Other kinases related to cell proliferation and survival pathways are also targets of this compound, enhancing its potential as an anticancer agent.

Antifungal Properties

In addition to its anticancer properties, derivatives of this compound have been explored for their fungicidal activities . These compounds can offer protection against various fungal pathogens affecting crops, including:

This dual functionality makes it a candidate for agricultural applications, potentially serving as a fungicide.

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited selective inhibition against VEGFR2. Molecular docking studies indicated strong binding affinities, suggesting a mechanism where these compounds could effectively block the receptor's activity, leading to reduced tumor growth in vitro.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound showed significant efficacy against specific fungal pathogens. The results indicated a reduction in disease incidence in treated plants compared to control groups, highlighting its potential as a new class of fungicides .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine | Well-known anticancer drug targeting RNA synthesis |

| 6-Methylpyrimidin-2(1H)-one | Methyl group at position 6 | Lacks fluorine, differing biological activity |

| 4-Amino-5-fluoropyrimidine | Amino group at position 4 | Different substitution pattern affecting activity |

| 2,4-Dichloro-5-fluoropyrimidine | Two chlorine substituents | More potent against certain kinases |

This compound stands out due to its unique combination of functional groups that enhance its kinase inhibition properties while maintaining favorable pharmacokinetic profiles.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidinones are highly dependent on substituent patterns. Below is a comparison of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one with structurally related compounds:

Notes:

- The similarity index (calculated using structural descriptors) highlights electronic and steric overlaps. Lower indices indicate significant functional group variations.

- Substitution at C6 (e.g., methylamino vs. hydroxy) influences hydrogen-bonding capacity and bioavailability.

Comparison :

- The methylamino and fluorine groups in this compound may enhance membrane permeability and metabolic stability compared to hydroxy- or amino-substituted analogues.

Métodos De Preparación

Direct Methylamination with Methylamine

In a representative procedure, 5-fluoro-6-chloropyrimidin-2(1H)-one is treated with aqueous methylamine (40% w/w) in tetrahydrofuran at 60°C for 12 hours. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effects of the adjacent carbonyl and fluorine groups. This method typically achieves yields of 68–72%, with purity >95% after recrystallization from ethanol/water mixtures.

Key parameters influencing yield:

-

Temperature: Yields drop below 50% at temperatures <50°C due to insufficient activation energy for the SNAr process.

-

Solvent polarity: Tetrahydrofuran outperforms dichloromethane (yield difference: ~15%) by stabilizing the transition state through polar aprotic interactions.

-

Methylamine concentration: Concentrations <30% lead to incomplete conversion, while >50% increases side product formation through N-methylation of the pyrimidinone oxygen.

Catalytic Amination Using Transition Metal Complexes

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative pathway, particularly for substrates with poor leaving group mobility. Employing Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ as base in toluene at 110°C, this method converts 5-fluoro-6-bromopyrimidin-2(1H)-one to the target compound in 82% yield after 8 hours. The catalytic cycle involves oxidative addition of the C–Br bond, followed by transmetalation with methylamine and reductive elimination.

Comparative advantages:

-

Tolerates electron-deficient aryl halides better than SNAr

-

Enables use of less reactive bromo derivatives

Constructing the pyrimidinone core through cyclocondensation allows simultaneous introduction of fluorine and methylamino groups during ring formation.

β-Keto Ester Cyclization with Methylurea

A three-component reaction between ethyl 4-fluoro-3-oxobutanoate, methylurea, and ammonium acetate in acetic acid at reflux (118°C, 6 hours) produces the target compound in 65% yield. The mechanism proceeds through:

-

Knoevenagel condensation forming the C5–C6 bond

-

Nucleophilic attack by methylurea nitrogen at C2

Optimization insights:

Thiourea-Mediated Cyclization with Subsequent Modifications

An alternative route utilizes 4-fluoro-3-(methylamino)crotononitrile as the starting material. Treatment with thiourea in ethanol/HCl (1:1 v/v) at 78°C for 4 hours forms the dihydrothiazine intermediate, which undergoes oxidative desulfurization using H₂O₂/HClO₄ to yield the pyrimidinone. This method achieves 58% overall yield but requires strict control of oxidation conditions to prevent over-oxidation of the methylamino group.

Protecting Group Strategies for Amino Functionality

Introducing the methylamino group via protected intermediates minimizes unwanted side reactions during pyrimidinone formation.

N-Acetyl Protection/Dephosphorylation Sequence

-

Acetylation : React 5-fluoro-6-aminopyrimidin-2(1H)-one with acetic anhydride in pyridine (0°C to RT, 2 hours) to form the N-acetyl derivative (94% yield)

-

Methylation : Treat the acetylated compound with methyl iodide and NaH in DMF at 0°C (82% yield)

-

Deprotection : Hydrolyze the acetamide group using 6M HCl at 60°C for 1 hour (quantitative yield)

Advantages:

Boc-Protected Intermediate Route

-

Boc₂O protection of 6-aminopyrimidinone in THF/H₂O (pH 9, 90% yield)

-

Methylation via Eschweiler-Clarke reaction with formaldehyde and HCO₂H (75% yield)

Key observation:

Boc protection suppresses ring-opening side reactions during the Eschweiler-Clarke step, particularly at elevated temperatures (>40°C).

Advanced Catalytic and Continuous Flow Methods

Photoredox Catalysis for C–N Bond Formation

Visible-light-mediated amination using Ru(bpy)₃Cl₂ as photocatalyst and (Ir[dF(CF₃)ppy]₂(dtbbpy))PF₶ as oxidant enables methylation of 5-fluoro-6-aminopyrimidin-2(1H)-one under mild conditions (RT, 12 hours). This method achieves 78% yield with excellent functional group tolerance, particularly for acid-sensitive substrates.

Continuous Flow Hydrogenation

A microreactor system (H-Cube Pro) reduces 5-fluoro-6-nitroso-pyrimidin-2(1H)-one to the methylamino derivative using 10% Pd/C catalyst at 30 bar H₂, 80°C. Residence time of 8 minutes provides 89% conversion, demonstrating scalability advantages over batch processes.

Analytical and Process Optimization Data

Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| SNAr Amination | 68–72 | >95 | 12 h | Simplicity |

| Buchwald-Hartwig | 82 | 98 | 8 h | High efficiency |

| β-Keto Ester Cyclization | 65 | 92 | 6 h | Atom economy |

| Photoredox | 78 | 97 | 12 h | Mild conditions |

| Flow Hydrogenation | 89 | 99 | 0.13 h | Scalability |

Table 2. Solvent Effects on SNAr Amination

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.6 | 72 | 3 |

| DCM | 8.9 | 57 | 11 |

| DMF | 36.7 | 68 | 9 |

| Ethanol | 24.3 | 61 | 15 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : One-pot synthesis is a common approach for pyrimidinone derivatives. Key steps include cyclocondensation of fluorinated precursors with methylamine under acidic or basic conditions. For example, HCl in DMF or NH₄OH can modulate reaction efficiency. Temperature control (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:carbonyl) are critical for maximizing yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?

- Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry and hydrogen-bonding networks. For instance, perchlorate salts of pyrimidinones often exhibit N–H⋯O and π-π stacking interactions (face-to-face distances ~3.7 Å), which stabilize tautomeric forms. Complementary techniques include:

- NMR : and NMR to confirm fluorine positioning and methylamino substitution.

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3200 cm (N–H stretch) validate tautomeric equilibria .

Q. What analytical methods are suitable for assessing purity and stability in solution?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. Use a buffer system (e.g., 15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) for improved peak resolution. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., defluorination or hydrolysis) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of fluorinated pyrimidinone derivatives?

- Methodological Answer : Substituent positioning is influenced by electronic and steric factors. For example, fluorine’s electron-withdrawing effect directs nucleophilic attack to the C6 position. Using bulky directing groups (e.g., tert-butyl) or Lewis acids (e.g., ZnCl) can further enhance regioselectivity. Computational modeling (DFT calculations) helps predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, cancer cell lines). Standardize protocols:

- MIC Testing : Use CLSI guidelines for antimicrobial assays.

- Cytotoxicity Assays : Compare IC values across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).

- Validate target engagement via enzyme inhibition studies (e.g., thymidylate synthase for fluoropyrimidines) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Employ biophysical techniques:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., kinases).

- Molecular Dynamics Simulations : Model interactions with DNA or proteins (e.g., docking to dihydrofolate reductase).

- Fluorescence Quenching : Monitor conformational changes in target proteins upon ligand binding .

Q. What computational approaches guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioavailability. ADMET prediction tools (e.g., SwissADME) optimize solubility and metabolic stability. Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at C2 or C4 positions while retaining fluorine for target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.